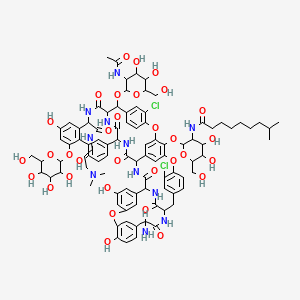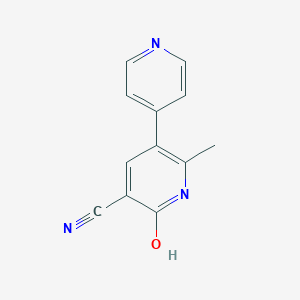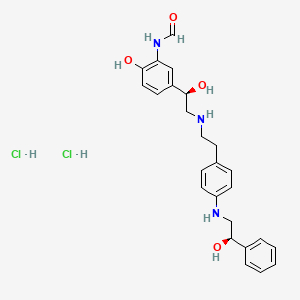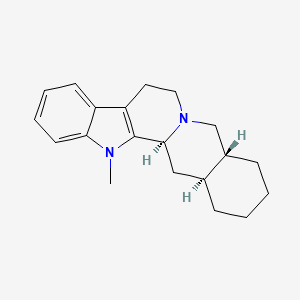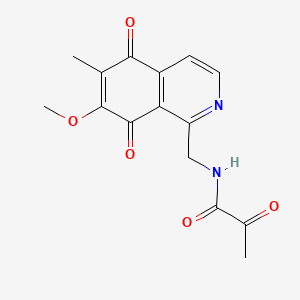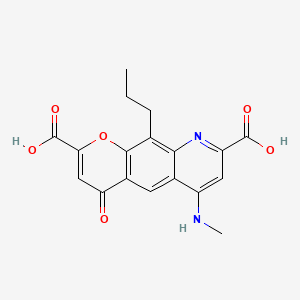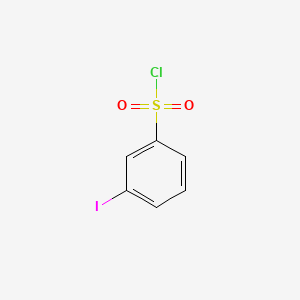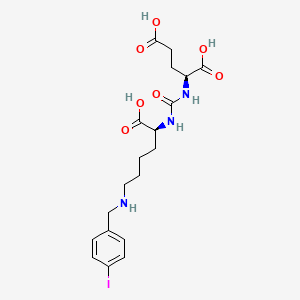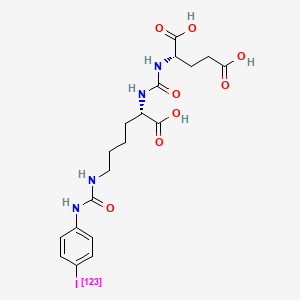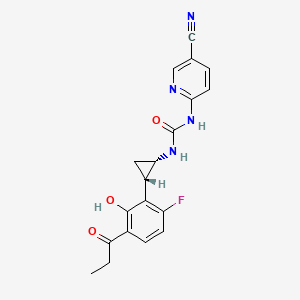
1-(5-氰基吡啶-2-基)-3-((1S,2S)-2-(6-氟-2-羟基-3-丙酰苯基)环丙基)脲
描述
MIV-150 is a tight-binding, allosteric inhibitor of reverse transcriptase that is active against HIV-1 and HIV-2 (both EC50s = 1 nM in vitro). It has been shown to inactivate viruses that are resistant to other antiviral drugs, including non-nucleoside reverse transcriptase inhibitors, nucleoside reverse transcriptase inhibitors, and protease inhibitors. Although MIV-150 possesses poor oral bioavailability, it demonstrates efficacy when formulated as a topical microbicide.
MIV 150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been found effective against simian-human immunodeficiency virus-RT (SHIV-RT).
科学研究应用
HIV-1 and HIV-2 Inhibition
MIV-150 is a potent inhibitor of reverse transcriptase active against both HIV-1 and HIV-2, with an effective concentration (EC50) of 1 nM in vitro. It has shown activity against viruses resistant to other antiviral drugs .
Topical Microbicide Formulation
Despite poor oral bioavailability, MIV-150 demonstrates efficacy when formulated as a topical microbicide, which can be applied directly to the site of potential viral entry .
Antiviral Activity in Primary Cells
The combination of MIV-150 with zinc acetate has shown potent and broad antiviral activity in primary cells. This combination could potentially overcome resistance issues seen with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Resistance Selection Studies
In vitro studies have indicated that while MIV-150 can select for NNRTI-resistant mutations, viruses resistant to zinc acetate remain susceptible to MIV-150, suggesting a complementary resistance profile .
Intravaginal Ring Delivery System
An intravaginal ring that releases MIV-150 has been shown to reduce infection rates in macaque models, indicating its potential as a delivery system for human use .
Combination Gel Formulation
When combined with zinc acetate and carrageenan in a gel formulation, MIV-150 provides significant protection against simian-human immunodeficiency virus challenges in macaque models, more so than when either compound is used alone .
These are six unique applications of MIV-150 in scientific research, each with its own potential impact on HIV treatment and prevention strategies.
Cayman Chem - MIV-150 Springer - MIV-150 and Zinc Acetate Combination Science - Intravaginal Ring That Releases the NNRTI MIV-150 Europe PMC - MIV-150 and Zinc Acetate Combination Gel
作用机制
Target of Action
MIV-150, also known as 824VSI942Y, pc-815, 1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea, MIV 150, or MIV-1R, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase (RT) of HIV-1 and HIV-2 . Reverse transcriptase is an enzyme that plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .
Mode of Action
MIV-150 works by inhibiting the action of reverse transcriptase, thereby blocking the replication of HIV . As an allosteric inhibitor, it binds to a site on the reverse transcriptase enzyme that is distinct from the active site, leading to a change in the enzyme’s shape and function . This change prevents the enzyme from carrying out its role in the viral replication process, effectively halting the production of new virus particles .
Biochemical Pathways
The primary biochemical pathway affected by MIV-150 is the replication cycle of HIV. By inhibiting reverse transcriptase, MIV-150 disrupts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle . This disruption prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the production of new virus particles .
Result of Action
The primary result of MIV-150’s action is the inhibition of HIV replication, which can prevent the spread of the virus to new cells and potentially slow the progression of HIV infection . In vitro studies have shown that MIV-150 has potent antiviral activity against both wild type and NNRTI or RT-resistant HIVs . Moreover, MIV-150 has been shown to effectively inactivate free virus .
Action Environment
The efficacy and stability of MIV-150 can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance the effectiveness of MIV-150. A study showed that a combination microbicide containing MIV-150 and zinc acetate demonstrated an additive antiviral effect . Furthermore, the formulation of MIV-150 can also impact its action. For example, MIV-150 formulated in a carrageenan gel (as part of a combination microbicide) has been shown to provide significant protection against simian-human immunodeficiency virus (SHIV-RT) challenge in macaques .
属性
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHEWJJTGPRSL-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177773 | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea | |
CAS RN |
231957-54-3 | |
| Record name | MIV 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIV-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



